5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide is a heterocyclic compound that features a thiophene ring substituted with an ethyl group, a triazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromoethyl ethyl sulfide with sodium hydride in the presence of a suitable solvent.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene-triazole intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can bind to proteins, altering their structure and function.
Pathways: The compound may interfere with metabolic pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide
- 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonyl chloride
Uniqueness
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, triazole ring, and sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S2/c1-3-7-4-5-8(16-7)17(14,15)12-9-10-6-11-13(9)2/h4-6H,3H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYHNIMUPEUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=NC=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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